FMOC-6-AMINOHEXANOIC ACID

Catalog No.
S1768142
CAS No.
88574-06-5
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FMOC-6-AMINOHEXANOIC ACID

CAS Number

88574-06-5

Product Name

FMOC-6-AMINOHEXANOIC ACID

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24)

InChI Key

FPCPONSZWYDXRD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O

Solubility

3.4 [ug/mL]

Synonyms

88574-06-5;Fmoc-6-Ahx-OH;N-Fmoc-6-aminohexanoicacid;6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoicacid;fmoc-E-acp-oh;6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoicacid;6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoicAcid;ST50981328;6-{{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino}hexanoicAcid;Fmoc-?-Acp-OH;Fmoc-|A-Acp-OH;AC1MBSRR;N-Fmoc-6-aminocaproicacid;6-(Fmoc-amino)caproicacid;SCHEMBL25143;6-(Fmoc-amino)hexanoicacid;MLS001197251;CHEMBL1320484;04067_FLUKA;FPCPONSZWYDXRD-UHFFFAOYSA-N;MolPort-000-150-585;HMS2883B03;ZINC2149700;CF-439;STK082390

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O

Peptide Synthesis:

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, also known as Fmoc-6-Ahx-OH, is primarily used in peptide synthesis as a protecting group for the N-terminus (the end with the free amine group) of the peptide chain. This protecting group, abbreviated as Fmoc, is widely employed due to its several advantages:

  • Ease of introduction and removal: Fmoc can be readily attached to the N-terminus using mild reaction conditions and can be selectively removed under basic conditions, leaving the free amine group available for further reactions.
  • Orthogonality to other protecting groups: Fmoc is orthogonal to other commonly used protecting groups for side chains in peptides, allowing for selective modification of different functionalities within the molecule.
  • Stability under various reaction conditions: Fmoc exhibits good stability under acidic and neutral conditions used in peptide synthesis, ensuring the integrity of the protected amine group.

Chemical Labeling:

Beyond peptide synthesis, Fmoc-6-Ahx-OH finds applications in chemical labeling of biomolecules. The presence of the carboxylic acid group (COOH) allows it to be conjugated to various biomolecules, such as antibodies or proteins, through amide bond formation. This conjugation strategy enables the introduction of functionalities like fluorophores (emitting light) or biotin (facilitating purification) onto the biomolecule of interest, facilitating their detection and manipulation in various research settings.

Fmoc-6-aminohexanoic acid is a derivative of 6-aminohexanoic acid, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group attached to the amino group. This compound is notable for its utility in peptide synthesis, particularly in solid-phase peptide synthesis, where it serves as a building block. The Fmoc group allows for selective protection and deprotection during the synthesis process, facilitating the assembly of complex peptide sequences.

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: The carboxylic acid group can react with other amino acids to form peptide bonds, a fundamental reaction in protein synthesis.
  • Deprotection Reaction: The Fmoc group can be removed using a base, such as piperidine, allowing the amino group to participate in further reactions.
  • Cyclization: Under certain conditions, Fmoc-6-aminohexanoic acid can undergo cyclization to form lactams, which are cyclic amides.

Research indicates that 6-aminohexanoic acid and its derivatives exhibit significant biological activities, particularly in the context of antifibrinolytic effects. For instance, Fmoc-6-aminohexanoic acid has been shown to inhibit fibrin degradation by plasmin, demonstrating a stronger inhibitory effect compared to lysine. This mechanism is attributed to its ability to fit into the binding sites of plasminogen and plasmin effectively .

The synthesis of Fmoc-6-aminohexanoic acid typically involves:

  • Protection of 6-aminohexanoic Acid: The amino group of 6-aminohexanoic acid is protected using the Fmoc group through a reaction with Fmoc chloride in a suitable solvent.
  • Purification: The resulting product is purified using techniques such as chromatography to ensure high purity levels for subsequent applications.
  • Characterization: Characterization methods like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the compound.

Fmoc-6-aminohexanoic acid has several applications:

  • Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis due to its stability and ease of handling.
  • Drug Development: Its antifibrinolytic properties make it a candidate for therapeutic applications in conditions where inhibition of fibrinolysis is beneficial.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies to attach peptides to various biomolecules.

Studies have explored the interaction of Fmoc-6-aminohexanoic acid with various proteins and enzymes. Its ability to inhibit plasminogen activation suggests potential applications in therapeutic contexts where modulation of fibrinolytic activity is desired. This interaction is primarily mediated through its structural compatibility with binding sites on target proteins, enhancing its efficacy as an inhibitor .

Several compounds share structural similarities with Fmoc-6-aminohexanoic acid, each exhibiting unique properties and applications:

Compound NameStructure/PropertiesUnique Features
6-Aminohexanoic AcidBasic amino acid structure; no protective groupPrecursor for Fmoc derivative
L-LysineBasic amino acid with two amino groupsNaturally occurring; essential amino acid
ε-CaprolactamCyclic lactam derived from 6-aminohexanoic acidUsed in nylon production; different reactivity
N-Acetyl-LysineAcetylated form of lysineModifies solubility and reactivity

Fmoc-6-aminohexanoic acid stands out due to its specific protective group and its role in peptide synthesis, which enhances its versatility compared to other similar compounds.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Fmoc-6-aminohexanoic acid

Dates

Modify: 2023-08-15

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